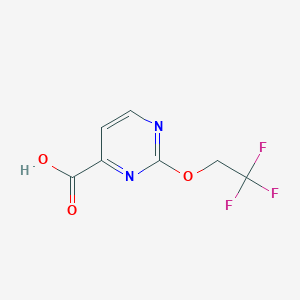

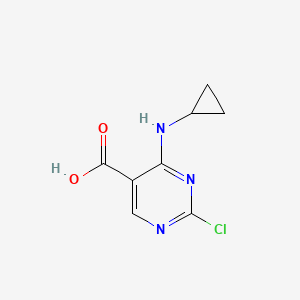

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, a series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been synthesized .

Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA), a similar compound, was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, 5-Methoxy-3-indoleacetic acid has been used as a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production, transcription inhibitors of novel Gli1 as antitumor agents, and indole derivatives as NR2B/NMDA receptor antagonists .

Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

科学的研究の応用

Synthesis of Imidazo [1,5-a]indol-3-ones

Background: Imidazo [1,5-a]indol-3-ones are valuable heterocyclic compounds with diverse applications. They exhibit interesting biological activities and are found in natural products.

Application: Researchers have developed an efficient and regioselective synthesis of imidazo [1,5-a]indol-3-ones using “(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” as a starting material. This strategy involves a sequential C–H allenylation/annulation process, utilizing readily available N-methoxycarbamoyl indoles and propargyl alcohols. The propargyl alcohols serve as a C1 synthon, resulting in excellent regioselectivity and high atom economy .

Biologically Active Compounds for Cancer Treatment

Background: Indole derivatives play a crucial role in cell biology and have attracted significant interest due to their potential as biologically active compounds.

Application: “(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” and its derivatives can be explored for cancer treatment. Their unique structure may offer novel mechanisms of action against cancer cells. Researchers are investigating their efficacy and safety profiles .

Fluorescent Molecules for Biological and Material Applications

Background: Indolizine, another nitrogen-containing heterocycle, has intriguing fluorescence properties and potential biological activities.

Application: Some indolizine derivatives, including those derived from our compound of interest, exhibit excellent fluorescence properties. These molecules can serve as organic fluorescent probes for biological imaging and material applications. Researchers are exploring their use in biosensors, imaging agents, and optoelectronic devices .

Safety and Hazards

The safety data sheet for 2-(1H-indol-3-yl)acetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

The compound is likely involved in the indole-3-pyruvic acid (IPyA) pathway of Indole-3-acetic acid (IAA) biosynthesis . This pathway, which has been studied in detail in Enterobacter cloacae and Bacillus amyloliquefaciens FZB42, involves the conversion of L-tryptophan into IAA via IPyA and indole-3-acetaldehyde .

Result of Action

It is known that indole derivatives can have various biological effects, including the treatment of cancer cells and microbes .

特性

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12(18)7-16-13(19)11(21-14(16)20)5-8-6-15-10-4-2-1-3-9(8)10/h1-6,19H,7H2,(H,17,18)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAKIGGEFKLHPE-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CC(=O)O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CC(=O)O)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)

![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)

![9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2450850.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)